GSK3145095
Description
The Role of RIPK1 in Regulated Cell Death Pathways
RIPK1 is a key component in several regulated cell death pathways, functioning downstream of death receptors and pattern recognition receptors frontiersin.org. Its involvement in determining cell fate is critical for development, tissue homeostasis, and host defense mdpi.comuni-koeln.de.
RIPK1 as a Central Regulator of Necroptosis
Necroptosis is a programmed form of necrotic cell death characterized by cell swelling and rupture of the plasma membrane frontiersin.orgmdpi.commdpi.com. It is considered an alternative cell death mechanism that can occur when apoptosis is inhibited mdpi.comnih.gov. RIPK1 is a crucial protein kinase that regulates the necroptosis pathway frontiersin.org. Upon activation, often downstream of TNFR1, RIPK1 undergoes autophosphorylation, which is key to the recruitment and phosphorylation of RIPK3 and mixed lineage kinase domain-like protein (MLKL) nih.govmdpi.com. The association of phosphorylated RIPK1 and RIPK3 forms a complex known as the "necrosome" nih.govmdpi.com. MLKL is then recruited, activated, and assembles to compromise the cell membrane, leading to cell death frontiersin.org. RIPK1-dependent necroptosis can promote cell death and inflammation in various pathological conditions frontiersin.org.
Interplay of RIPK1 with Apoptosis and Inflammasome Activation
RIPK1 functions as a signaling hub within both apoptotic and necroptotic pathways, exhibiting both kinase-dependent and -independent roles uni-koeln.de. The involvement of caspase-8 is a key determinant in the cellular decision between apoptosis and necroptosis frontiersin.orgmdpi.com. Activated caspase-8 can cleave RIPK1, which limits RIPK1-dependent cell death and inflammation uni-koeln.denih.gov. Inhibition of caspase-8 activity, however, can promote the formation of the necrosome and shift the balance towards necroptosis mdpi.com.
Beyond its role in cell death, RIPK1 also interacts with inflammatory pathways. RIPK1's scaffold function, independent of its kinase activity, is important for preventing apoptosis and necroptosis and maintaining tissue homeostasis mdpi.comuni-koeln.de. This scaffold function is crucial for the activation of the NF-κB pathway, which promotes the transcription of pro-survival and pro-inflammatory genes frontiersin.orgmdpi.commdpi.com. Furthermore, RIPK1 activation can rapidly mediate the expression of inflammatory genes, promoting inflammation independently of cell lysis pnas.org. Emerging evidence also suggests crosstalk between extrinsic cell death pathways and inflammasome activation, particularly with the NLRP3 inflammasome, where RIPK1 and RIPK3 play integral roles nih.govmdpi.com. RIPK1 can be involved in the activation of inflammasomes and the subsequent release of inflammatory cytokines like IL-1β nih.govmdpi.com.
Pathophysiological Implications of Aberrant RIPK1 Activity
Dysregulated RIPK1 activity has been linked to the development and progression of numerous diseases, highlighting its significance as a therapeutic target pnas.orgnih.gov.
RIPK1 in Immune-Mediated Inflammatory Diseases
RIPK1 plays a significant role in chronic inflammatory responses and immune-mediated inflammatory diseases frontiersin.orgnih.gov. Its involvement in driving pathogenic pro-inflammatory cytokine and chemokine production is well-recognized in conditions such as rheumatoid arthritis, inflammatory bowel disease (IBD), and psoriasis nih.govmdpi.com. Excessive ubiquitination of RIPK1 can lead to the overactivation of the inflammatory response, while excessive deubiquitination can trigger necroptosis and an excessive inflammatory response frontiersin.org. Rare biallelic mutations in RIPK1 have been associated with severe immune deficiency, arthritis, and intestinal inflammation in patients pnas.org. Furthermore, reduced RIPK1 expression can lead to the hyperactivation of RIPK3 and ZBP1, resulting in excessive necroptosis and systemic inflammation mdpi.com.
RIPK1 in Neurodegenerative Disorders
There is growing evidence that RIPK1 mediates deleterious processes in chronic neurodegeneration pnas.org. Aberrant activation of RIPK1 has been implicated in various neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS), multiple sclerosis (MS), and Alzheimer's disease (AD) pnas.orgneurodegenerativejournal.comnih.gov. In the central nervous system (CNS), RIPK1 is activated in response to pro-inflammatory cytokines like TNF and interacts with astrocytes to exacerbate neuroinflammation and neuronal damage neurodegenerativejournal.com. RIPK1-mediated necroptosis and neuroinflammation contribute to the pathogenesis of these disorders nih.gov. Studies in mouse models have shown that inhibition of RIPK1 can reduce neuroinflammation and neuronal loss nih.gov. Elevated levels of RIPK1 mRNA have been observed in various tauopathies, including frontotemporal dementia (FTD), progressive supranuclear palsy (PSP), and Alzheimer's disease frontiersin.org. RIPK1 is increased in the brains of AD patients, particularly in microglia surrounding amyloid-β plaques, suggesting its involvement in regulating disease-associated microglial function frontiersin.org. RIPK1 also regulates microglial activity in neurodegenerative diseases, playing a critical role in modulating NF-κB activation, which is indispensable for microglia to produce pro-inflammatory cytokines mdpi.com.
RIPK1 in Oncogenesis and Tumor Microenvironment
RIPK1 is believed to play an important role in contributing to cancer patsnap.com. RIPK1 is overexpressed in certain cancer types and may be associated with oncogenesis and the promotion of the immunosuppressive nature of the tumor microenvironment (TME) cancer.gov. Necroptosis, mediated by RIPK1, has been suggested to play a critical role in regulating cancer biology, including oncogenesis, metastasis, and immunity, although it appears to have dual effects biorxiv.orgmedsci.org. While necroptosis can promote metastasis and tumor progression, it can also serve as an alternative mechanism protecting against tumor development when apoptosis is compromised biorxiv.org. RIPK1 and RIPK3 can also regulate cytokine production, directly influencing inflammatory immune infiltrates in the TME researchgate.net. Studies have shown that RIPK1 kinase inhibition can promote a tumor-suppressive T cell phenotype in pancreatic adenocarcinoma organ cultures patsnap.comacs.org. GSK3145095, by disrupting RIPK1-mediated signaling, may reduce the recruitment and migration of immunosuppressive myeloid-derived suppressor cells (MDSCs) in the TME, potentially allowing effector cells to eliminate cancer cells cancer.gov. The immunogenicity of necroptosis largely depends on the synergistic action of RIPKK1 activation and NF-κB signaling nih.gov. Tumor cells undergoing necroptosis can release damage-associated molecular patterns (DAMPs) that activate dendritic cells, leading to the activation of cytotoxic T lymphocytes and enhanced anti-tumor immunity nih.gov. However, inflammatory responses and necroptotic apoptosis can also create an immunosuppressive tumor microenvironment nih.gov. The role of RIPK1 and its inhibition in the tumor microenvironment is an active area of research nih.gov.
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 118557502 |
| RIPK1 | 102000010099 (Human Gene) google.com, 71258545 (Protein) |
| RIPK3 | 102000011415 (Human Gene), 16469304 (Protein) |
| MLKL | 102000011161 (Human Gene), 67844 (Protein) |
| Caspase-8 | 102000010103 (Human Gene), 2571 (Protein) |
| TNF | 102000010102 (Human Gene), 5470 (Protein) |
| TNFR1 | 102000010102 (Human Gene), 7132 (Protein) |
| FADD | 102000010103 (Human Gene), 8772 (Protein) |
| ZBP1 | 102000011415 (Human Gene), 81030 (Protein) |
| NLRP3 | 102000011415 (Human Gene), 114548 (Protein) |
Data Table Example (Illustrative based on search results):
| Disease Model (Mouse) | RIPK1 Inhibition Method | Observed Effect | Source |
| Neurodegenerative | Necrostatin-1s | Reduced neuroinflammation and neuronal loss | nih.gov |
| Pancreatic Cancer | This compound | Promoted tumor suppressive T cell phenotype | patsnap.comacs.org |
| Pancreatic Cancer | RIPK1 inhibitors | Reduced tumor burden, prolonged survival (some models) | nih.gov |
| Pancreatic Cancer | RIPK1 inhibitors | Did not slow tumor growth (other models) | nih.gov |
| Tauopathy (FTD) | GSK2982772 | Reduced reactive astrocyte response, no neuroprotection | frontiersin.org |
| Skin Inflammation | RIPK1 inhibition | Can treat skin inflammatory diseases | nih.gov |
Rationale for Targeting RIPK1 Kinase Activity in Therapeutic Development with this compound
The critical role of RIPK1 kinase activity in driving inflammation and programmed cell death in numerous pathologies provides a strong rationale for targeting this kinase in therapeutic development. Inhibiting RIPK1 kinase activity is hypothesized to prevent hyperactivation-induced inflammatory diseases and pathological cell death while potentially preserving its beneficial scaffolding function that maintains basal inhibition of RIPK3, ZBP1, and FADD/Caspase-8, thereby averting unwanted necroptosis or apoptosis. mdpi.com
This compound is an orally available, small-molecule inhibitor specifically designed to target the kinase activity of RIPK1. cancer.govselleckchem.com It was developed with potential antineoplastic and immunomodulatory activities. cancer.govselleckchem.com Preclinical studies and research findings highlight the basis for its therapeutic potential:
Potent and Specific RIPK1 Inhibition: this compound has demonstrated potent binding to RIPK1 with high kinase specificity. selleckchem.comresearchgate.netacs.org In cell-free assays, it shows an IC50 value of 6.3 nM against RIP1 kinase. selleckchem.com This potent inhibition is crucial for effectively blocking RIPK1 kinase-dependent cellular responses. selleckchem.comresearchgate.netacs.org The binding mode of this compound to RIPK1 is described as occupying an allosteric pocket at the back of the ATP binding site, with the benzoxazepine ring positioned where the α-phosphate of ATP would typically reside. nih.govfrontiersin.orgacs.org
Modulation of the Tumor Microenvironment: In the context of cancer, particularly pancreatic ductal adenocarcinoma (PDAC), RIPK1 inhibition with this compound has shown promise in modulating the immunosuppressive tumor microenvironment. cancer.govnih.govmycancergenome.org Studies in pancreatic adenocarcinoma organ cultures and mouse models of human PDA have indicated that targeting RIPK1 with this compound can reprogram tumor-associated macrophages (TAMs) towards an immunogenic phenotype. nih.gov This reprogramming involves up-regulating STAT1 signaling and increasing the expression of MHCII, TNFα, and IFNγ, while reducing immunosuppressive markers like CD206, IL-10, TGF-β, and Arg1. nih.gov These changes in TAMs can induce cytotoxic T cell activation and promote the differentiation of T helper cells towards a mixed Th1/Th17 phenotype, leading to active innate and adaptive immunity within the tumor. nih.gov
Potential for Combination Therapy: Research suggests that RIPK1 inhibition with compounds structurally related to this compound can synergize with anti-PD-1 treatment, offering a potential strategy for combination immunotherapy in cancers like pancreatic cancer. acs.orgnih.gov The rationale is that modulating the immune infiltrate via RIPK1 inhibition could sensitize tumors to checkpoint blockade. mycancergenome.org
Preclinical Efficacy in Inflammatory Models: While primarily discussed for oncology, RIPK1 inhibitors, including those structurally related to this compound, have shown efficacy in various animal models of inflammatory diseases, preventing or alleviating symptoms in conditions like SIRS, ischemia-induced tissue injury, neurodegeneration, and infections. mdpi.comnih.govfrontiersin.orgersnet.orgpatsnap.com For instance, in murine preclinical studies, RIPK1 inhibition has prevented joint and skin inflammation. patsnap.com In experimental models of COPD, RIPK1 kinase inhibition attenuated inflammation, cell death, airway remodeling, and emphysema. ersnet.org
The preclinical data supporting the role of this compound in modulating immune responses within the tumor microenvironment and its potent RIPK1 kinase inhibitory activity provided the basis for its advancement into clinical studies for conditions like pancreatic adenocarcinoma and other solid tumors. researchgate.netacs.orgnih.govmycancergenome.org
Here is a summary of some preclinical findings related to this compound or RIPK1 kinase inhibition:
| Study Type | Model/System | Key Finding | Source |
| In vitro RIPK1 Kinase Inhibition | Cell-free assay | IC50 = 6.3 nM against RIP1 kinase. selleckchem.com Potent binding and exquisite kinase specificity. selleckchem.comresearchgate.netacs.org | selleckchem.comresearchgate.netacs.org |
| Cellular Response Inhibition | U937 cells, L-cells NCTC 929 (L929) cells | Excellent activity in blocking RIPK1 kinase-dependent cellular responses. selleckchem.comresearchgate.netacs.org | selleckchem.comresearchgate.netacs.org |
| Tumor Microenvironment Modulation | Pancreatic adenocarcinoma organ cultures | Promoted a tumor suppressive T cell phenotype. selleckchem.comresearchgate.netacs.org | selleckchem.comresearchgate.netacs.org |
| Tumor Microenvironment Reprogramming | Orthotopic KPC tumors, human PDA organotypic models | Reprogrammed intratumoral TAMs toward an immunogenic phenotype (MHCIIhiTNFα+IFNγ+) with reduced immunosuppressive markers. nih.gov Induced cytotoxic T cell activation. nih.gov | nih.gov |
| Synergy with Immunotherapy | Mouse models of human PDA | Synergized with anti-PD-1 treatment. nih.gov Sensitized tumors to checkpoint blockade. acs.org | acs.orgnih.gov |
| Inflammation Prevention (Murine) | Murine preclinical studies | Prevented joint and skin inflammation. patsnap.com | patsnap.com |
| COPD Experimental Models | Cigarette smoke exposure, elastase-induced emphysema | Attenuated airway inflammation, apoptosis, necroptosis, airway remodeling, and emphysema. ersnet.org Attenuated lung function decline. ersnet.org | ersnet.org |
Note: While this compound was advanced to clinical trials, its development status is reported as terminated as of late 2019 or early 2020, following an internal portfolio review or due to safety concerns during escalation cohorts, depending on the source. nih.govpatsnap.comfiercebiotech.comresearchgate.net However, the rationale for targeting RIPK1 kinase activity and the preclinical findings with this compound remain relevant to understanding the potential of this therapeutic approach.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-benzyl-N-[(3S)-7,9-difluoro-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N5O2/c21-13-9-12-6-7-15(19(28)25-17(12)14(22)10-13)23-20(29)18-24-16(26-27-18)8-11-4-2-1-3-5-11/h1-5,9-10,15H,6-8H2,(H,23,29)(H,25,28)(H,24,26,27)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQAGKAMBISZQM-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)F)F)NC(=O)C1NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C(=CC(=C2)F)F)NC(=O)[C@H]1NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1622849-43-7 | |
| Record name | GSK-3145095 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622849437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-3145095 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4D3WPS7JY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Gsk3145095 Action
RIPK1 Kinase Inhibition by GSK3145095
RIPK1 plays a crucial role in regulating cell death and inflammation. acs.orgnih.gov this compound functions by specifically targeting and inhibiting the kinase activity of this protein. medchemexpress.comabsin.cn
Potent Binding and Exquisite Kinase Specificity to RIPK1
This compound has been shown to potently bind to RIPK1. acs.orgnih.govnih.gov Its binding mode is described as type III, occupying an allosteric pocket at the back of the ATP binding site, with partial occupation of the region where the α-phosphate of ATP would reside, leading to ATP competitive inhibition. acs.org
Studies have demonstrated that this compound exhibits exquisite kinase specificity for RIPK1. acs.orgnih.govnih.gov In comprehensive kinase profiling assays, including a P33 radiolabeled assay screen against 359 kinases and a competition binding assay (KINOMEscan) against 456 kinases, this compound (tested at 10 μM) showed no inhibition of any kinase other than RIPK1. acs.orgnih.gov This represents a selectivity window exceeding 1500-fold based on its RIPK1 ADP-Glo potency of 6.3 nM. acs.orgnih.gov
Table 1: this compound RIPK1 Binding Potency
| Assay Type | Target | IC50 / Potency | Reference |
| ADP-Glo Potency | RIP1 | 6.3 nM | medchemexpress.comacs.orgnih.gov |
Inhibition of RIPK1 Kinase-Dependent Cellular Responses
The potent binding and specific inhibition of RIPK1 kinase activity by this compound translate into significant effects on cellular responses that are dependent on RIPK1 kinase function. acs.orgnih.govnih.gov In cellular assays, this compound has been shown to potently block TNF-induced responses. medchemexpress.comacs.org
In a human whole blood stimulation assay where the necroptosis pathway is activated, this compound potently inhibited various RIP1-dependent cellular responses. medchemexpress.comacs.org
Table 2: Inhibition of RIP1-Dependent Cellular Responses by this compound
| Cellular Response | Assay Measurement | IC50 | Reference |
| Overall cell viability (TNF response) | Cellular ATP levels | 1.6 nM | medchemexpress.comacs.org |
| Cell death (TNF response) | LDH release | 0.5 nM | medchemexpress.comacs.org |
| Inflammatory cytokine production | MIP-1β production | 0.4 nM | medchemexpress.comacs.org |
This compound also demonstrated potent blockage of the necroptosis response in primary neutrophils isolated from human whole blood. acs.org In a similar monkey whole blood stimulation assay, it exhibited an IC50 of 16 nM for inhibiting cytokine MIP-1β. acs.org
Impact on Necroptosis Signaling Pathway
Necroptosis is a form of regulated necrotic cell death mediated by the formation of a complex involving RIPK1, RIPK3, and MLKL, known as the necrosome. nih.govnih.govspandidos-publications.com RIPK1 kinase activity is required for the interaction of RIPK1 with RIPK3 and subsequent necrosome formation. frontiersin.org this compound, by inhibiting RIPK1 kinase, impacts this critical cell death pathway.
Modulation of RIPK1/RIPK3/MLKL Necrosome Complex Formation
The formation of the necrosome complex is a key event in the execution of necroptosis. nih.govnih.gov This complex typically involves the interaction of RIPK1 and RIPK3, often mediated by their RHIM domains, followed by the recruitment and phosphorylation of MLKL. nih.govfrontiersin.orgmdpi.com RIPK1 autophosphorylation is considered key for recruiting RIPK3. frontiersin.orgmdpi.com
While the search results specifically highlight this compound's inhibition of RIPK1 kinase activity and its downstream effects on necroptotic cell death, they strongly imply that this inhibition interferes with the RIPK1 kinase-dependent steps necessary for the assembly or activation of the RIPK1/RIPK3/MLKL necrosome complex. The kinase activity of RIPK1 is required for its interaction with RIPK3, which may be due to conformational changes induced by RIPK1 autophosphorylation that favor the RIPK1-RIPK3 interaction. frontiersin.orgmdpi.com By inhibiting RIPK1 kinase, this compound prevents these phosphorylation events, thus modulating or preventing the formation and/or activation of the necrosome.
Prevention of Necrotic Cell Death
Inhibition of RIPK1 kinase activity by small molecules like this compound has been shown to prevent or reduce necrotic cell death. absin.cnmdpi.comresearchgate.netuni.lu In cellular models designed to induce necroptosis, this compound potently blocks this form of cell death. medchemexpress.comacs.org
In mouse L929 cells, this compound inhibited RIP1-dependent necroptosis with an IC50 of 1.3 μM. medchemexpress.comnih.gov In human U937 cells, which are more sensitive to RIP1 inhibition due to differences in primate versus nonprimate RIP1 potency, the cellular potency for blocking necrotic death was significantly higher, aligning with the biochemical potency against human RIPK1. nih.gov The potent blockage of cell death, as measured by LDH release and cellular ATP levels in TNF-stimulated human whole blood assays, further supports its ability to prevent necrotic cell death. medchemexpress.comacs.org
Influence on Apoptotic Pathways
RIPK1 is also involved in apoptotic signaling pathways, particularly in the formation of complex II, which can lead to caspase-8 activation and apoptosis. frontiersin.orgmdpi.comnih.gov Under certain conditions, such as when caspase-8 is inhibited, the cell fate can shift from apoptosis to necroptosis. frontiersin.orgmdpi.comnih.gov
Effects on Inflammatory Cytokine Production (e.g., MIP-1β)
This compound, a potent inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1, also known as RIP1), has demonstrated significant effects on the production of inflammatory cytokines. RIPK1 plays a crucial role in regulating inflammation and cell death pathways, including necroptosis, which can lead to the release of pro-inflammatory mediators. acs.orgmedkoo.comacs.orgresearchgate.net
Research has shown that this compound can potently block RIP1-dependent inflammatory cytokine production. acs.orgmedchemexpress.comchemsrc.comambeed.cn Specifically, studies utilizing a human whole blood stimulation assay designed to activate the necroptosis pathway have investigated the effects of this compound on the production of macrophage inflammatory protein 1-beta (MIP-1β). acs.orgacs.orgmedchemexpress.comchemsrc.comambeed.cn This assay involves stimulating whole blood with Tumor Necrosis Factor (TNF) in combination with a caspase inhibitor (such as QVD-Oph or zVAD.fmk) and a SMAC mimetic, which drives the TNF response towards the necroptosis pathway. acs.orgacs.org
In this human whole blood assay, this compound (referred to as compound 6 in some studies) exhibited potent inhibition of MIP-1β production, with an IC₅₀ value of 5 nM. acs.orgmedchemexpress.com Furthermore, in a similar monkey whole blood stimulation assay, the compound demonstrated an IC₅₀ of 16 nM for inhibiting MIP-1β production. acs.org These findings indicate that this compound is effective in reducing the production of this specific inflammatory cytokine in relevant cellular and whole blood models.
The inhibition of MIP-1β production by this compound is attributed to its ability to block RIP1 kinase activity, which is a key component in the signaling cascade leading to inflammatory cytokine release, particularly in the context of necroptosis. acs.orgmedkoo.comacs.orgmedchemexpress.comchemsrc.comambeed.cn By inhibiting RIP1, this compound disrupts the formation and signaling of the necrosome complex, thereby attenuating the inflammatory response driven by this pathway. acs.orgmedkoo.comacs.orgresearchgate.net
Detailed research findings on the inhibitory effect of this compound on MIP-1β production are summarized in the table below:
| Assay Type | Species | Analyte | Measurement Type | IC₅₀ (nM) | Citation |
| Whole Blood Stimulation Assay | Human | MIP-1β | Protein Absolute Levels | 5 | acs.orgmedchemexpress.com |
| Whole Blood Stimulation Assay | Human | MIP-1β | mRNA Expression (Fold Change) | 0.4 | acs.orgmedchemexpress.comchemsrc.comambeed.cn |
| Whole Blood Stimulation Assay | Monkey | MIP-1β | Not Specified | 16 | acs.org |
These data highlight the potent inhibitory activity of this compound on RIP1-dependent inflammatory responses, as evidenced by the reduction in MIP-1β levels.
Preclinical Efficacy and Immunomodulatory Activities of Gsk3145095
Ex Vivo Investigations in Human Tumor Organ Cultures
A key finding highlighting the potential of GSK3145095 as a cancer therapy comes from studies using patient-derived organotypic spheroids (PDOTS) from freshly resected pancreatic adenocarcinoma tumors. nih.govacs.org When these human ex vivo tumor cultures were treated with this compound, the compound promoted a tumor-suppressive T cell phenotype. nih.govresearchgate.netresearchgate.net
After a three-day incubation period, analysis via flow cytometry revealed that PDOTS treated with this compound developed significantly more effector-memory T cells (CD44+) and immunogenic CD4+ T cells that produce interferon-gamma (IFNγ+). nih.govacs.org This shift in the T cell population within the tumor microenvironment is indicative of an enhanced anti-tumor immune response. nih.gov A trend towards an increase in CD8+ cytolytic T cells was also noted, although it did not reach statistical significance in the study. nih.gov
Table 3: Immunomodulatory Effects of this compound in Pancreatic Adenocarcinoma Organ Cultures
| T Cell Marker | Change Observed | Implication |
|---|---|---|
| CD44+ (Effector-Memory T Cells) | Significant Increase | Promotion of a memory anti-tumor response |
Data based on findings from Harris et al., 2019. nih.govacs.org
In Vivo Efficacy in Preclinical Disease Models
Direct evaluation of this compound in rodent oncology models was precluded by a significant reduction in its potency against non-primate RIPK1, an issue of species selectivity. nih.gov However, the rationale for its development in oncology was supported by a predecessor RIPK1 inhibitor, compound 5 (also known as GSK'547). nih.govacs.org This earlier compound demonstrated efficacy in an oncology mouse model of pancreatic cancer, where it was shown to reduce tumor size and activate an immune cell response. nih.govacs.org The promising in vivo results of this related compound underscored the potential of RIPK1 inhibition as a therapeutic strategy for cancer, leading to the selection of this compound for clinical development based on its high potency, selectivity, and favorable preclinical pharmacokinetic profile in primate models and human-derived cells. nih.govacs.org
Table of Compounds Mentioned
| Compound Name |
|---|
| GSK'547 |
| This compound |
| IFNγ (Interferon-gamma) |
| MIP-1β (Macrophage Inflammatory Protein-1 beta) |
| QVD-Oph |
| RMT 5265 |
Modulation of Tumor Microenvironment Infiltrates
The tumor microenvironment (TME) in pancreatic cancer is often characterized by an immunosuppressive myeloid infiltrate, which poses a significant barrier to effective treatment. ascopubs.org Preclinical studies indicate that inhibition of RIP1 kinase can remodel this environment, shifting it from a state of immune tolerance to one that supports an anti-tumor response. nih.govascopubs.org
| Cellular Component | Effect of RIP1 Inhibition | Outcome |
|---|---|---|
| Tumor-Permissive Myeloid Infiltrates | Replaced by anti-tumor innate cells ascopubs.orgclinicaltrials.gov | Reduced Immunosuppression |
| T-Cells | Promotes a tumor-suppressive phenotype nih.govacs.orgresearchgate.net | Enhanced Anti-Tumor Immunity |
| CD8+ Cytolytic T-Cells | Observed trend toward an increase nih.gov | Potential for Increased Cancer Cell Killing |
| TNFα Expression | Observed trend toward an increase nih.gov | Pro-inflammatory signaling |
Impact on Tumor Growth and Metastasis (e.g., Pancreatic Adenocarcinoma Mouse Models)
The immunomodulatory effects of RIP1 kinase inhibition translate into tangible impacts on tumor progression in preclinical models. Research utilizing an earlier, structurally related RIP1 inhibitor, GSK'547, demonstrated efficacy in reducing tumor size in a mouse model of pancreatic cancer. nih.govacs.org
Synergistic Effects with Immunotherapy in Murine Models
A key finding from preclinical research is that RIP1 kinase inhibition can sensitize tumors to immune checkpoint blockade, a leading class of immunotherapy. researchgate.netacs.org This suggests a powerful synergistic potential for combination therapies. ascopubs.org
In murine models of pancreatic cancer, RIP1 inhibition was found to synergize with anti-PD-1 treatment. ascopubs.org The co-administration of a precursor RIP1 inhibitor (GSK'547) with immunotherapy agents demonstrated significantly enhanced anti-tumor activity. nih.gov Specifically, combining the RIP1 inhibitor with either a PD-1 antibody (to block immune down-regulation) or an ICOS antibody (to stimulate immune signaling) resulted in a further reduction in tumor size compared to either agent alone. nih.govacs.org This suggests that by reshaping the TME, this compound could overcome resistance to immunotherapy, offering a new combination strategy for treating pancreatic cancer and potentially other solid tumors. ascopubs.orgacs.org
| Treatment Combination | Observed Effect | Reference |
|---|---|---|
| RIP1 Inhibitor + Anti-PD-1 Antibody | Synergistic anti-tumor activity ascopubs.org | ascopubs.org |
| RIP1 Inhibitor (GSK'547) + PD-1 Antibody | Further reduction in tumor size nih.govacs.org | nih.govacs.org |
| RIP1 Inhibitor (GSK'547) + ICOS Antibody | Further reduction in tumor size nih.govacs.org | nih.govacs.org |
Pharmacology of Gsk3145095
Pharmacokinetics (PK)
Pharmacokinetic studies of GSK3145095 were conducted in various preclinical species, including rat, dog, and monkey, and in vitro studies were performed using hepatocytes and blood from these species as well as humans acs.orgacs.org.
In Vitro Metabolic Stability in Hepatocytes (Rat, Monkey, Human)
In vitro evaluation of the metabolic stability of this compound (referred to as compound 6 in some sources) in hepatocytes indicated species differences in turnover. Moderate turnover was observed in rat hepatocytes, while low turnover was noted in monkey and human hepatocytes acs.orgacs.orgresearchgate.net.
An interactive table showing the metabolic stability in hepatocytes across species:
| Species | Metabolic Stability in Hepatocytes |
| Rat | Moderate Turnover |
| Monkey | Low Turnover |
| Human | Low Turnover |
Metabolite Identification and Biotransformation Pathways (Phase I and Phase II)
A metabolite identification study using hepatocytes from rat, monkey, and human highlighted that this compound was metabolized via both phase I and phase II biotransformation pathways acs.orgacs.orgresearchgate.net. The primary metabolic pathways identified for this compound included hydroxylation (Phase I) and glucuronidation (Phase II) acs.orgacs.orgresearchgate.net. Trace levels of GSH conjugates were detected in rat and monkey hepatocyte incubations, but not in human hepatocytes acs.orgacs.orgresearchgate.net. No human-specific metabolites of this compound were detected in these in vitro hepatocyte incubations acs.orgacs.orgresearchgate.net.
Protein Binding and Free Fraction in Blood (Rat, Dog, Monkey, Human)
This compound demonstrated a good free fraction in the blood across the tested species. The free fraction in blood was reported as 13% in rat, 12% in dog, 12% in monkey, and 8.1% in human acs.orgacs.orgresearchgate.net.
An interactive table showing the free fraction in blood across species:
| Species | Free Fraction in Blood (%) |
| Rat | 13 |
| Dog | 12 |
| Monkey | 12 |
| Human | 8.1 |
Predicted Human PK Parameters from Allometric Scaling and In Vitro to In Vivo Extrapolations
While specific predicted human PK parameters for this compound from allometric scaling and in vitro to in vivo extrapolations were not explicitly detailed in the provided snippets with numerical values for AUC, Cmax, etc., the general approach of using these methods for predicting human pharmacokinetics from preclinical data is mentioned in the context of drug development helsinki.fimdpi.commmv.orgresearchgate.netpsu.edu. Allometric scaling involves examining how pharmacokinetic parameters change with body size across different species and extrapolating these relationships to humans helsinki.fimdpi.comresearchgate.netpsu.edu. In vitro to in vivo extrapolation (IVIVE) utilizes data from in vitro systems, such as liver microsomes or hepatocytes, to predict in vivo clearance in humans helsinki.fimmv.orgpsu.edu. The combination of these approaches is a common strategy in drug discovery to estimate human PK parameters and predict in vivo behavior helsinki.fimdpi.compsu.edu. The pharmacokinetic evaluation of this compound in rat, dog, and monkey demonstrated low clearance (≤35% liver blood flow) in all species, a moderate volume of distribution, and a relatively short to moderate terminal half-life, along with good oral bioavailability acs.orgresearchgate.net. These preclinical PK characteristics would typically be used as the basis for predicting human PK parameters.
Pharmacodynamics (PD)
The pharmacodynamics of this compound are primarily related to its target, RIPK1.
RIPK1 Target Engagement Biomarkers
This compound is a potent inhibitor that binds to RIPK1 acs.orgacs.org. Target engagement refers to the binding of a drug to its intended molecular target nih.govresearchgate.net. While specific biomarkers directly measuring this compound binding to RIPK1 in a clinical setting are not explicitly detailed as standalone biomarkers in the provided text, the inhibition of RIPK1 kinase activity and downstream effects serve as functional pharmacodynamic markers acs.orgacs.orgnih.govresearchgate.net.
Studies have shown that this compound has excellent activity in blocking RIPK1 kinase-dependent cellular responses acs.orgacs.org. In a human whole blood stimulation assay, this compound was shown to be very potent in inhibiting the production of the cytokine MIP-1β, a process mediated through the necroptosis pathway activated by TNF in combination with a caspase inhibitor and a SMAC mimetic acs.org. This inhibition of cytokine release serves as a pharmacodynamic marker of RIPK1 pathway modulation acs.org. Achieving greater than 90% RIPK1 inhibition levels over a sustained period (e.g., 24 hours) has been a consideration in evaluating the pharmacodynamic effect of RIPK1 inhibitors researchgate.net.
Furthermore, in ex vivo studies using patient-derived organotypic spheroids (PDOTS) from pancreatic adenocarcinoma, this compound was able to promote a tumor-suppressive T cell phenotype, characterized by an increase in effector-memory T cells (CD44+) and immunogenic CD4+ T cells (IFNγ+) acs.orgacs.orgresearchgate.net. While not direct target engagement markers in the classical sense of measuring drug-target binding, these cellular changes represent pharmacodynamic outcomes of RIPK1 inhibition in a relevant tissue context acs.orgacs.orgresearchgate.net.
Cellular Responses and Signaling Pathway Modulation in Vivo
This compound has shown potent activity in blocking MIP-1β production in human whole blood stimulation assays, with an IC50 of 5 nM. acs.orgnih.gov In a similar assay using monkey whole blood, the IC50 was 16 nM. acs.orgnih.gov The compound also demonstrated activity in primary human neutrophils. acs.org
| Assay Type | Measurement | IC50 (nM) | Reference |
|---|---|---|---|
| Human Whole Blood | Inhibition of MIP-1β production | 5 | acs.orgnih.gov |
| Monkey Whole Blood | Inhibition of MIP-1β production | 16 | acs.orgnih.gov |
| TNF Response (U937 cells) | Overall cell viability (ATP levels) | 1.6 | acs.orgnih.govmedchemexpress.com |
| TNF Response (U937 cells) | Cell death (LDH release) | 0.5 | acs.orgnih.govmedchemexpress.com |
| TNF Response (U937 cells) | RIP1-dependent MIP-1β production (mRNA/protein) | 0.4 | acs.orgnih.govmedchemexpress.com |
| Mouse L929 cells | Reduction in necroptosis | 1300 (1.3 µM) | medchemexpress.com |
In vivo, RIP1 kinase activity has been reported to drive pancreatic oncogenesis in murine models. ascopubs.org Inhibition of RIP1 in the pancreatic TME has been shown to lead to the replacement of tumor-permissive myeloid infiltrates with innate cells that promote an anti-tumor response by the adaptive immune system. ascopubs.org This modulation of the immunosuppressive myeloid infiltrate is considered a potential strategy to increase sensitivity to immune checkpoint blockade in pancreatic cancer and other tumors with similar phenotypes. ascopubs.org
This compound disrupts RIPK1-mediated signaling, which may reduce the recruitment and migration of immunosuppressive myeloid-derived suppressor cells (MDSCs) in the TME, potentially driven by CXCL1. cancer.gov This action is hypothesized to allow effector cells, such as natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), to eliminate cancer cells. cancer.gov
Immunological Biomarkers of Response
Research findings indicate that this compound can promote a tumor suppressive T cell phenotype. acs.orgresearchgate.netselleckchem.comtargetmol.com Ex vivo tumor cultures treated with this compound showed an increase in the production of effector-memory T cells and immunogenic CD4+ T cells. nih.gov There was also a potential increase in CD8+ T cells and TNFα expression observed in these cultures. nih.gov
The inhibition of RIP1 in the pancreatic TME by this compound has been linked to the promotion of an anti-tumor response by the adaptive immune system. ascopubs.org This suggests that changes in the composition and activity of immune cells within the tumor microenvironment, particularly T cell subsets and myeloid infiltrates, could serve as immunological biomarkers of response to this compound treatment. ascopubs.org
Preclinical data suggest that targeting the necrosome, a complex involving RIP1 and RIP3, may lead to immunogenic reprogramming in the TME of various tumors. acs.orgresearchgate.net This reprogramming could potentially be monitored through immunological biomarkers.
While specific clinical trial data on immunological biomarkers for this compound were not extensively detailed in the search results, the preclinical findings highlight the potential for evaluating immune cell populations (such as CD4+ T cells, CD8+ T cells, and myeloid-derived suppressor cells) and cytokine levels (like MIP-1β and TNFα) as indicators of the compound's effect on the immune microenvironment. cancer.govascopubs.orgnih.govacs.org The observed synergy with anti-PD-1 treatment in preclinical models further supports the investigation of immune-related biomarkers in the context of this compound therapy. ascopubs.orgnih.govacs.org
Clinical Development and Research Findings for Gsk3145095
Phase 1/2 First-Time-in-Human (FTIH) Clinical Trials (NCT03681951)
The primary clinical investigation for GSK3145095 in oncology is the Phase 1/2, open-label, first-time-in-human (FTIH) study identified by the clinical trial identifier NCT03681951. clinicaltrials.gov This study was designed to evaluate this compound both as a standalone agent and in combination with other anticancer therapies in adults with advanced solid tumors. clinicaltrials.govnih.gov The rationale for the trial is based on preclinical evidence suggesting that RIPK1 kinase activity drives pancreatic oncogenesis and contributes to an immunosuppressive tumor microenvironment. nih.govclinicaltrials.gov The central hypothesis is that inhibiting RIPK1 could modulate the immune infiltrate within tumors, thereby sensitizing them to checkpoint blockade immunotherapies. clinicaltrials.gov
The NCT03681951 trial was structured as a multi-part study to systematically assess the compound's profile. The primary objectives included the investigation of the clinical activity, pharmacokinetics, and pharmacodynamics of this compound. clinicaltrials.gov The study was divided into four main parts, each with distinct objectives and patient cohorts. clinicaltrials.govnih.gov
Table 1: Overview of NCT03681951 Study Design
| Part | Therapeutic Approach | Primary Focus |
|---|---|---|
| Part 1 | Monotherapy | Dose escalation of this compound. clinicaltrials.govnih.gov |
| Part 2 | Combination Therapy | Dose escalation of this compound combined with pembrolizumab (B1139204). clinicaltrials.govnih.gov |
| Part 3 | Combination Expansion | Cohort expansion with one or more dose levels of this compound in combination with pembrolizumab. clinicaltrials.gov |
| Part 4 | Combination Investigation | Investigation of this compound in combination with other additional anticancer agents. clinicaltrials.govnih.gov |
Part 1 focused on establishing the characteristics of this compound as a monotherapy, while Parts 2, 3, and 4 were designed to explore its potential in combination regimens, most notably with the immune checkpoint inhibitor pembrolizumab. clinicaltrials.gov
The trial enrolled patients with specific types of advanced cancers that had progressed on standard therapies. The eligibility criteria varied across the different parts of the study. clinicaltrials.gov
Patients with advanced or metastatic Pancreatic Ductal Adenocarcinoma (PDAC) were the exclusive focus of Part 1 (monotherapy dose escalation) of the study. clinicaltrials.gov This specific targeting was based on preclinical data indicating that RIPK1 is upregulated in tumor-associated macrophages in PDAC and that its inhibition can reprogram these immune cells to promote an anti-tumor response. nih.gov
For the combination therapy arms (Parts 2, 3, and 4), the study expanded to include a broader population of patients with selected advanced solid tumors. clinicaltrials.govnih.gov In addition to PDAC, other targeted malignancies included non-small cell lung cancer, triple-negative breast cancer, and melanoma. radiologyassistant.nl
Table 2: Target Indications in NCT03681951
| Study Part | Target Indication(s) |
|---|---|
| Part 1 | Advanced or Metastatic Pancreatic Ductal Adenocarcinoma (PDAC). clinicaltrials.gov |
| Parts 2, 3, & 4 | PDAC and other selected advanced solid tumors, including Non-Small Cell Lung Cancer, Triple Negative Breast Cancer, and Melanoma. clinicaltrials.govradiologyassistant.nl |
To ensure a standardized evaluation of clinical activity, the trial utilized the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST 1.1). clinicaltrials.gov This established set of rules provides an objective and reproducible method to assess tumor burden and define response to therapy. frontiersin.orgeortc.org
Complete Response (CR): Disappearance of all target lesions. clinicaltrials.gov
Partial Response (PR): At least a 30% decrease in the sum of the diameters of target lesions. clinicaltrials.gov
Progressive Disease (PD): At least a 20% increase in the sum of the diameters of target lesions or the appearance of new lesions. acs.org
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD. frontiersin.org
Eligibility for the study required patients to have measurable disease as defined by RECIST 1.1. clinicaltrials.gov
A key objective of the NCT03681951 study was to assess the pharmacodynamic (PD) effects of this compound, which relates to the molecular effects of the drug on the body and the target tumor tissue. clinicaltrials.gov The study's central hypothesis predicted that this compound would modulate the immune cells within the tumor microenvironment. clinicaltrials.gov
To evaluate these effects, the trial protocol mandated the collection of tumor biopsies from patients in Parts 1 and 2 at two time points: one during the screening phase before treatment and a second biopsy after approximately five weeks of therapy. clinicaltrials.gov These paired biopsies are crucial for analyzing changes in the tumor and its surrounding environment in response to the drug.
While specific clinical PD data from the trial is not detailed, the endpoints of interest are informed by preclinical and ex vivo human tissue studies. These studies showed that this compound can:
Promote a tumor-suppressive T-cell phenotype. nih.gov
Increase the production of effector-memory T cells and immunogenic CD4+ T cells. nih.gov
Inhibit the release of the inflammatory cytokine MIP-1β in whole blood assays, a RIPK1-dependent process. nih.govnih.gov
These findings suggest that the clinical pharmacodynamic analysis would likely focus on measuring changes in immune cell populations (such as T-cell subtypes) and cytokine profiles within the tumor microenvironment. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Target Patient Populations and Disease Indications
Combination Therapy Research with this compound
The strategic clinical development of this compound, a potent and selective inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase, has explored its potential in combination with other anticancer agents, most notably immune checkpoint inhibitors. This approach is grounded in the compound's demonstrated ability to modulate the tumor microenvironment (TME) and enhance anti-tumor immunity.
The combination of this compound with immune checkpoint inhibitors like pembrolizumab is supported by a strong preclinical and scientific rationale. The primary aim is to overcome resistance to immunotherapy and enhance its efficacy, particularly in tumors with an immunosuppressive TME.
The immunosuppressive nature of the TME, especially in cancers like pancreatic ductal adenocarcinoma (PDAC), poses a significant barrier to effective cancer immunotherapy. ascopubs.orgclinicaltrials.gov This environment is often characterized by an abundance of tumor-permissive myeloid cells that suppress the activity of cytotoxic T lymphocytes, which are crucial for killing cancer cells.
Preclinical studies have elucidated the role of RIP1 kinase in promoting this immunosuppressive environment. clinicaltrials.govnih.gov Inhibition of RIP1 kinase has been shown to reprogram the TME from an immunosuppressive to an immunogenic state. clinicaltrials.gov In murine models of pancreatic cancer, RIP1 inhibition led to a decrease in tumor-permissive myeloid infiltrates and an increase in innate cells that promote an anti-tumor response by the adaptive immune system. ascopubs.orgclinicaltrials.gov This modulation of the immune infiltrate is hypothesized to sensitize tumors to the effects of immune checkpoint blockade. ascopubs.org
Furthermore, in an unbiased CRISPR screen, RIP1 was identified as a key gene contributing to resistance to immunotherapy. ascopubs.orgclinicaltrials.gov By inhibiting RIP1 with this compound, the aim is to reverse this resistance and create a more favorable environment for the activity of immune checkpoint inhibitors such as pembrolizumab, which works by blocking the PD-1 pathway and unleashing the anti-tumor activity of T cells. The synergy observed between RIP1 inhibition and anti-PD-1 treatment in preclinical models provides a compelling basis for this combination therapy in a clinical setting. ascopubs.orgclinicaltrials.gov
A Phase I/II clinical trial (NCT03681951) was designed to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of this compound as a monotherapy and in combination with pembrolizumab in adults with selected advanced solid tumors, including pancreatic cancer. ascopubs.orgclinicaltrials.gov
While detailed results from the clinical trial NCT03681951 regarding the immunomodulatory effects of this compound in patients are not yet extensively published, preclinical data from human ex vivo studies provide significant insights into its potential clinical activity.
In studies using patient-derived organotypic tumor spheroids (PDOTS) from various cancers, including pancreatic adenocarcinoma, treatment with this compound demonstrated notable immunomodulatory effects. nih.gov Specifically, the compound was shown to promote a tumor-suppressive T cell phenotype. nih.gov
Key observations from these ex vivo studies include a significant increase in:
Effector-memory T cells (CD44+) : These cells are crucial for a rapid and robust anti-tumor immune response.
Immunogenic CD4+ T cells (IFNγ+) : An increase in interferon-gamma producing CD4+ T cells indicates a shift towards a more active anti-tumor immune environment. nih.gov
Additionally, a trend towards an increase in CD8+ cytolytic T cells and TNFα expression was also noted, although these findings did not reach statistical significance in the reported study. nih.gov These findings from human tumor tissues strongly suggest that this compound can modulate the immune contexture of tumors, making them more susceptible to immune-mediated killing, which is the intended synergistic effect when combined with an immune checkpoint inhibitor like pembrolizumab.
Table 1: Observed Immunomodulatory Effects of this compound in Human Ex Vivo Tumor Cultures
| Immune Cell Population / Marker | Observed Effect | Significance |
|---|---|---|
| Effector-Memory T cells (CD44+) | Significantly Increased | Statistically Significant |
| Immunogenic CD4+ T cells (IFNγ+) | Significantly Increased | Statistically Significant |
| CD8+ Cytolytic T cells | Trend towards Increase | Not Statistically Significant |
| TNFα Expression | Trend towards Increase | Not Statistically Significant |
Translational Research from Clinical Studies
The clinical development program for this compound, particularly the NCT03681951 study, incorporates a strong translational research component. A key aspect of this is the collection of tumor biopsies from patients at baseline and on-treatment to analyze pharmacodynamic (PD) markers and to identify potential biomarkers for patient stratification. clinicaltrials.gov
The identification of predictive biomarkers is crucial for optimizing cancer therapies by selecting patients who are most likely to respond to a particular treatment. In the context of this compound, translational research efforts are focused on identifying biomarkers that can predict a patient's response to RIP1 inhibition, both as a monotherapy and in combination with immunotherapy.
While specific biomarkers for patient stratification for this compound treatment have not yet been publicly disclosed from the clinical trial data, the preclinical rationale points towards several potential areas of investigation. Given that RIP1 inhibition is intended to modulate the TME, it is plausible that baseline characteristics of the tumor immune infiltrate could serve as predictive biomarkers. This could include the density and phenotype of myeloid cells and T cells within the tumor.
The clinical study protocol for NCT03681951 includes the collection of tumor biopsies, which will be instrumental in these biomarker discovery efforts. clinicaltrials.gov Analysis of these tissues will allow researchers to explore the association between baseline molecular and cellular characteristics and clinical outcomes.
Pharmacodynamic (PD) markers are used to assess whether a drug is engaging its target and eliciting the expected biological effects in the body. For this compound, a key PD effect is the modulation of the TME. The translational research component of the clinical trials aims to correlate these PD markers with clinical outcomes, such as tumor response and patient survival.
The on-treatment tumor biopsies collected in the NCT03681951 study are critical for this purpose. clinicaltrials.gov By comparing the molecular and cellular profiles of the TME before and after treatment with this compound, researchers can assess the extent of target engagement and the resulting immunological changes.
The anticipated PD effects, based on preclinical data, would be a reduction in immunosuppressive myeloid cells and an increase in the infiltration and activation of effector T cells within the tumor. clinicaltrials.gov The correlation of the magnitude of these changes with the clinical response of the patient will be a key focus of the data analysis from the clinical trial. Establishing a clear link between the pharmacodynamic effects of this compound and clinical benefit is a critical step in its development and will provide further validation for its mechanism of action. However, specific data from the clinical trial correlating PD markers with clinical outcomes for this compound are not yet publicly available.
Mechanisms of Therapeutic Resistance and Mitigation Strategies
Intrinsic Resistance Mechanisms to RIPK1 Inhibition
Intrinsic resistance refers to the inherent ability of cancer cells or diseases to evade the effects of RIPK1 inhibition from the outset of therapy. Several mechanisms at the molecular and microenvironmental level contribute to this phenomenon.
A primary mechanism of intrinsic resistance involves the dual function of RIPK1, which acts not only as a kinase to promote cell death but also as a scaffold to support cell survival. nih.gov Cancer cells can exploit this scaffolding function to promote resistance. In this context, RIPK1, independent of its kinase activity, can divert signaling from tumor necrosis factor (TNF) receptors away from cell death pathways and towards the activation of the NF-κB pathway. frontiersin.org This shift promotes the transcription of pro-survival and pro-inflammatory genes, which can help cancer cells evade immune-mediated killing and foster an immunosuppressive tumor microenvironment. frontiersin.org
Furthermore, defects or downregulation in the downstream components of the necroptosis pathway, which RIPK1 kinase activity initiates, represent a significant mode of resistance. bmj.com Necroptosis is a form of programmed cell death that can stimulate an anti-tumor immune response. bmj.com Tumors with low or absent expression of key necroptosis mediators, such as Receptor-Interacting Serine/Threonine-Protein Kinase 3 (RIPK3) and Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL), are inherently resistant to therapies that rely on inducing this form of cell death. bmj.com Mice with tumors deficient in MLKL or RIPK3 fail to respond to immune checkpoint inhibitor immunotherapy, highlighting the importance of a functional necroptosis pathway for therapeutic success. bmj.com
The tumor microenvironment itself can also confer intrinsic resistance. Conditions such as hypoxia and low pH, which are common in solid tumors, have been shown to inhibit RIPK1 and RIPK3 gene transcription and suppress RIPK1 kinase activity, thereby dampening the necroptotic response.
Finally, the genetic landscape of both RIPK1 and its regulatory proteins can dictate innate sensitivity. For instance, mutations in RIPK1 itself or in proteins that modulate its activity, such as the deubiquitinase CYLD or kinases like TAK1 and IKK, can alter the balance between its pro-survival and pro-death functions, potentially rendering cells resistant to kinase inhibition from the start. nih.govfrontiersin.org
| Resistance Mechanism | Key Proteins/Factors Involved | Consequence |
| Scaffolding Function | RIPK1, NF-κB | Promotion of cell survival and inflammation, evasion of cell death |
| Pathway Defects | RIPK3, MLKL | Inability to execute necroptosis, resistance to immunotherapy |
| Microenvironment | Hypoxia, Low pH | Inhibition of RIPK1/RIPK3 expression and activity |
| Genetic Alterations | CYLD, TAK1, IKK | Dysregulation of RIPK1 activation and signaling |
Acquired Resistance Mechanisms
Acquired resistance develops in response to therapeutic pressure, where a tumor that was initially sensitive to a RIPK1 inhibitor like GSK3145095 evolves to become resistant over time. While specific clinical data on acquired resistance mechanisms to this compound are not yet extensively detailed in the literature, principles derived from the study of other kinase inhibitors and related pathways offer potential insights.
One potential mechanism, identified in preclinical models of resistance to other targeted therapies, involves the upregulation of RIPK1 itself. For example, melanoma cells with acquired resistance to BRAF inhibitors have been shown to upregulate RIPK1, making them more dependent on its pro-survival signaling for their survival. This upregulation was linked to the downregulation of the deubiquitinase CYLD, which normally removes ubiquitin chains from RIPK1 to modulate its function.
Another plausible, though not yet clinically demonstrated for RIPK1 inhibitors, mechanism is the acquisition of secondary mutations in the RIPK1 gene that prevent the drug from binding effectively. A mutation at Serine 161 in the RIPK1 activation loop was found to confer resistance to the early experimental inhibitor Necrostatin-1, confirming that alterations in the drug-binding site can abrogate inhibitor efficacy. nih.gov It is conceivable that under the selective pressure of a potent inhibitor like this compound, similar resistance-conferring mutations could emerge.
Strategies to Overcome Resistance in the Context of RIPK1 Inhibitors
To counteract resistance, strategies are being developed that focus on rational drug combinations and the identification of patients most likely to benefit from therapy through biomarkers.
A key strategy to mitigate resistance to RIPK1 inhibition is the use of rational combination therapies. Given that RIPK1 activity can create an immunosuppressive tumor microenvironment, a major focus has been on combining RIPK1 inhibitors with immunotherapy, particularly immune checkpoint inhibitors.
This compound is being clinically evaluated in combination with pembrolizumab (B1139204), an anti-PD-1 antibody. The scientific rationale for this combination is strong. Inhibition of RIPK1 kinase activity has been shown to remodel the tumor microenvironment, shifting it from a "cold," immune-suppressive state to a "hot," immune-active one. This is achieved by reducing the infiltration of immunosuppressive myeloid-derived suppressor cells (MDSCs) and increasing the presence of anti-tumor effector cells like CD8+ T cells and Natural Killer (NK) cells. This modulation of the immune infiltrate is hypothesized to sensitize tumors to the effects of checkpoint blockade, overcoming a primary mechanism of immunotherapy resistance. alzdiscovery.org
Preclinical studies with precursor compounds to this compound demonstrated that RIPK1 kinase inhibition sensitized tumors to checkpoint blockade, leading to reduced tumor size and enhanced tumor immunity. nih.gov This synergistic effect provides a compelling basis for the ongoing clinical trials investigating this compound with pembrolizumab in patients with pancreatic cancer and other solid tumors.
Identifying predictive biomarkers is essential for patient stratification and for overcoming resistance by selecting individuals most likely to respond to RIPK1-targeted therapies. While the development of definitive biomarkers is ongoing, several promising candidates have emerged from our understanding of the RIPK1 signaling pathway.
The functional status of the necroptosis pathway is a key potential biomarker. High expression of essential necroptosis components, particularly MLKL, has been associated with prolonged survival and a better clinical response to immunotherapy in melanoma patients. bmj.com This suggests that tumors with an intact and active necroptosis machinery may be more susceptible to treatments that leverage this cell death mechanism, including combination therapies with RIPK1 inhibitors. Conversely, the loss of expression of RIPK3 or MLKL could serve as a biomarker for intrinsic resistance. bmj.com
The activation state of RIPK1 itself could also be a valuable biomarker. Elevated levels of phosphorylated RIPK1, an indicator of its activation, have been detected in preclinical models of neurodegenerative diseases and in patients with certain inflammatory conditions. alzdiscovery.org Assessing the levels of phosphorylated RIPK1 in tumor tissue could potentially identify tumors that are dependent on RIPK1 kinase activity and are therefore more likely to respond to an inhibitor like this compound.
| Potential Biomarker | Biological Rationale | Implication for Therapy |
| MLKL/RIPK3 Expression | Indicates a functional necroptosis pathway downstream of RIPK1. | High expression may predict sensitivity; low expression may predict resistance. |
| Phosphorylated RIPK1 | Signals active, kinase-dependent RIPK1 signaling. | Presence may identify tumors reliant on RIPK1 kinase activity for survival. |
| Tumor Immune Infiltrate | Composition (e.g., high MDSCs, low CD8+ T cells) reflects an immunosuppressive microenvironment. | May identify patients who would benefit most from combination therapy with checkpoint inhibitors. |
Further research and analysis of clinical trial data for this compound will be critical to validate these candidate biomarkers and to discover new ones that can guide the personalized application of RIPK1 inhibitors in the clinic.
Future Research Directions and Therapeutic Potential of Ripk1 Inhibitors
Exploration of Additional Disease Indications for RIPK1 Inhibition
RIPK1 inhibitors like GSK3145095 hold potential for treating a range of conditions where aberrant RIPK1 activity contributes to pathogenesis. The potential applications of RIPK1 inhibitors are extensive, including neurodegenerative diseases such as multiple sclerosis (MS), amyotrophic lateral sclerosis (ALS), Alzheimer's disease (AD), autoimmune diseases like lupus, and various cancers, including pancreatic tumors. patsnap.comalzdiscovery.orgfrontiersin.org Preclinical studies suggest RIPK1 inhibitors may be neuroprotective by protecting against neuronal loss, reducing inflammation, and promoting a neuroprotective phenotype in microglia. alzdiscovery.orgalzdiscovery.org In the context of cancer, RIPK1 is overexpressed in certain types and may be associated with oncogenesis and promoting an immunosuppressive tumor microenvironment. medkoo.com this compound, for instance, has shown the ability to promote a tumor-suppressive T cell phenotype in pancreatic adenocarcinoma organ cultures. selleckchem.compatsnap.com RIPK1 inhibitors have also been investigated for their potential in treating inflammatory bowel disease, plaque psoriasis, and rheumatoid arthritis. frontiersin.org
Development of Novel RIPK1 Inhibitors with Improved Properties
The development of RIPK1 inhibitors is an active area of research, focusing on creating compounds with enhanced potency, selectivity, and pharmacokinetic properties.
Understanding the structure-activity relationships of RIPK1 inhibitors is fundamental for the design and optimization of new drug candidates. SAR studies explore how modifications to the chemical structure of a compound affect its binding affinity and inhibitory activity against RIPK1. cresset-group.com For instance, studies on benzoxazepinone RIPK1 inhibitors, a chemotype identified from DNA-encoded libraries by GlaxoSmithKline (GSK), have provided insights into the key structural features required for potent and selective RIPK1 inhibition. cresset-group.comacs.org These studies involve analyzing datasets of compounds with varying structures and correlating their structural differences with their observed inhibitory activity. cresset-group.com
RIPK1 inhibitors can be classified based on their binding modes to the kinase domain. Type II inhibitors bind to both the ATP-binding pocket and an allosteric hydrophobic back pocket, often when the kinase is in a DLG-out conformation. nih.govresearchgate.net Type III inhibitors bind specifically to the allosteric hydrophobic back pocket without interacting with the hinge region. nih.govfrontiersin.org Hybrid Type II/III inhibitors combine features of both, occupying both the ATP-binding pocket and the back hydrophobic pocket. researchgate.net
Beyond traditional kinase inhibition, targeted protein degradation (TPD) is an emerging therapeutic strategy. nih.gov Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit E3 ubiquitin ligases to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. nih.govmdpi.com RIPK1 degraders have been developed, utilizing RIPK1 binders linked to E3 ligase ligands. nih.govacs.org This approach offers potential advantages, such as overcoming resistance mechanisms associated with catalytic inhibition and achieving more comprehensive and sustained target knockdown. nih.govacs.org Preclinical studies with RIPK1 degraders have shown promise, including enhancing antitumor immunity. nih.govacs.org
Integration of RIPK1 Inhibitors into Personalized Medicine Approaches
The complex role of RIPK1 in different cell types and disease contexts suggests that personalized medicine approaches may be beneficial for the clinical application of RIPK1 inhibitors. Understanding the specific genetic and mechanistic factors driving RIPK1 activation in individual patients could help tailor treatment strategies. nih.gov For instance, inborn errors of innate immunity related to RIPK1 dysregulation have been identified, and the response to therapies has been variable among these patients. frontiersin.org Further research into patient stratification based on RIPK1 pathway activation status or genetic predisposition could optimize the use of RIPK1 inhibitors. nih.gov
Further Delineation of RIPK1 Scaffolding and Kinase-Independent Functions
While RIPK1's kinase activity is crucial for cell death, its scaffolding function, independent of its catalytic activity, plays a vital role in regulating inflammation and cell survival. frontiersin.orgtandfonline.comnih.gov RIPK1 acts as a scaffold within complex I, promoting pro-survival and pro-inflammatory signaling, often through NF-κB activation. frontiersin.orgmdpi.comtandfonline.comnih.gov This scaffolding function is essential for organismal survival, as demonstrated by the postnatal lethality of germline Ripk1 knockout mice, in contrast to the viability of mice with kinase-inactive RIPK1. nih.gov Further research is needed to fully understand the intricate mechanisms by which RIPK1's scaffolding function is regulated and how it contributes to disease pathogenesis, independent of its kinase activity. tandfonline.commdpi.com This includes exploring its interactions with other proteins and the dynamics of complex formation. mdpi.comuni-koeln.de
Advanced Preclinical and Clinical Study Designs for RIPK1 Targeting Agents
The development of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) inhibitors, including compounds like this compound, has progressed through various preclinical and clinical study designs aimed at exploring their therapeutic potential in a range of diseases. RIPK1 is a critical signaling protein involved in regulating both inflammation and cell death pathways, making it a target of interest for conditions such as inflammatory diseases, neurodegenerative disorders, and cancer. tandfonline.comalzdiscovery.orgharvard.edu
Preclinical studies involving RIPK1 inhibitors often utilize in vitro cell-based assays and in vivo animal models to evaluate their potency, selectivity, and mechanism of action. For instance, in vitro experiments have demonstrated that RIPK1 kinase inhibitors can efficiently block the induction of cell death and the phosphorylation of downstream effectors like MLKL and RIPK3 in various cell types. mdpi.comfrontiersin.org Animal models, such as those for inflammatory diseases or cancer, are employed to assess the efficacy of these inhibitors in reducing disease severity, modulating immune responses, and impacting tumor growth or metastasis. alzdiscovery.orgmdpi.comnih.gov Advanced preclinical models, including orthotopic tumor models and organotypic cultures, have been used to investigate the effects of RIPK1 inhibition on the tumor microenvironment and its potential synergy with other therapeutic approaches, such as immunotherapy. ascopubs.orgacs.org For example, studies in pancreatic adenocarcinoma organ cultures have shown that this compound was able to promote a tumor suppressive T cell phenotype. acs.org
Clinical study designs for RIPK1 inhibitors like this compound have included Phase 1 and Phase 1/2 trials. These studies are typically open-label and designed to investigate the safety, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary clinical activity of the compound administered alone or in combination with other agents. ascopubs.orgallinforhealth.info The design of these trials includes specific parts to evaluate escalating doses and explore combinations. For instance, a Phase 1/2 study of this compound in adults with selected advanced solid tumors was designed with four parts, including dose escalation of this compound alone, combination with pembrolizumab (B1139204), cohort expansion of the combination, and potential investigation of other combinations. ascopubs.org
Pharmacokinetic assessments in these studies aim to understand how the body absorbs, distributes, metabolizes, and excretes the RIPK1 inhibitor. Pharmacodynamic endpoints are included to evaluate the drug's effect on its target (RIPK1) and downstream signaling pathways, often through the analysis of biomarkers in blood or tissue samples. Preliminary clinical activity is assessed based on changes in disease markers or clinical response in the targeted patient population. ascopubs.orgallinforhealth.info
While some RIPK1 inhibitor clinical trials have been terminated, the data gathered from these studies, including those involving this compound, contribute valuable insights into the clinical behavior of this class of compounds and inform the design of future research. nih.govpatsnap.comnih.govmdpi.com The challenges encountered in clinical development highlight the complexity of targeting RIPK1 and the need for further research to fully delineate its role in various diseases and optimize therapeutic strategies. tandfonline.comnih.gov
Data from a Phase 1/2 study (NCT03681951) investigating this compound in solid tumors provides an example of a clinical trial design for a RIPK1 inhibitor in oncology. This study aimed to assess the safety, PK, PD, and preliminary activity of this compound as a monotherapy and in combination with pembrolizumab in patients with selected advanced solid tumors, including pancreatic cancer. ascopubs.orgallinforhealth.info The study design included multiple parts to explore different aspects of the treatment. ascopubs.org
Below is a table summarizing key aspects of the clinical study design for this compound based on available information:
| Study Identifier | Phase | Design | Indications Studied (Selected) | Primary Objectives (Related to Study Design) | Status |
| NCT03681951 | Phase 1/2 | Open-Label, Multi-part (including dose escalation and combination) | Selected Advanced Solid Tumors (including pancreatic cancer) | Evaluate safety, PK, PD, and preliminary clinical activity of this compound alone and in combination with anticancer agents (e.g., pembrolizumab). | Terminated patsnap.comnih.gov |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering of data.
The termination of the clinical trial for this compound underscores the challenges in translating preclinical findings for RIPK1 inhibitors into successful clinical outcomes, particularly in complex diseases like cancer. patsnap.comnih.govfiercebiotech.com However, the knowledge gained from these advanced study designs is crucial for refining future research directions and developing more effective RIPK1-targeting agents.
Q & A
Q. What experimental methodologies are used to validate RIPK1 as the primary target of GSK3145095?
To confirm RIPK1 as the primary target, researchers employ:
- Kinase selectivity panels : Test this compound against a broad panel of kinases (e.g., 485+ human kinases) to verify specificity for RIPK1 over other kinases .
- Genetic knockdown/knockout studies : Compare cellular responses (e.g., necroptosis inhibition) in RIPK1-deficient vs. wild-type models .
- Biochemical binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure direct binding affinity and kinetics .
Q. How is the inhibitory potency (IC50) of this compound determined in biochemical assays?
IC50 values (5–6.3 nM) are quantified using:
- Recombinant RIPK1 kinase assays : Measure ATPase activity or substrate phosphorylation (e.g., using ADP-Glo™ or ELISA) .
- Cellular necroptosis assays : Treat TNFα-stimulated HT-29 cells with this compound and assess viability via luminescence or flow cytometry .
- Dose-response curves : Plot inhibition percentages across concentration gradients to calculate IC50 .
Q. What pharmacokinetic parameters are critical for evaluating this compound’s oral bioavailability?
Key parameters include:
- Plasma exposure : Quantify drug concentration over time using LC-MS/MS in preclinical models (e.g., rodents) .
- Metabolic stability : Assess hepatic clearance via microsomal or hepatocyte incubation assays .
- Permeability : Use Caco-2 cell monolayers to predict intestinal absorption .
Advanced Research Questions
Q. How was DNA-encoded library (DEL) technology applied to discover this compound?
this compound was identified through:
- Library screening : A 3-cycle DEL with ~7.7×10⁹ compounds was screened against RIPK1, with iterative enrichment of active fragments .
- Off-DNA validation : Active linear peptide fragments were re-synthesized and tested for RIPK1 binding using biochemical assays .
- Structural optimization : Key modifications (e.g., α-amino substitutions, aromatic ring additions) improved potency and oral bioavailability .
Q. How do researchers analyze structure-activity relationships (SAR) during this compound optimization?
SAR strategies include:
- Fragment-based design : Test substituents at positions critical for binding (e.g., S-configured α-amino groups in Cycle 2 fragments) .
- X-ray crystallography : Resolve RIPK1-inhibitor complexes to guide rational modifications .
- In silico modeling : Predict binding energies and pharmacokinetic properties of analogs .
Q. What in vitro models are used to evaluate this compound’s antitumor efficacy?
Q. How do researchers reconcile discrepancies in reported IC50 values (5 nM vs. 6.3 nM)?
Variations arise from:
- Assay conditions : Differences in ATP concentrations, buffer pH, or enzyme sources .
- Cell type specificity : RIPK1 activity may vary across cell lines (e.g., HT-29 vs. L929) .
- Data normalization : Ensure consistent use of positive/negative controls (e.g., Necrostatin-1s) .
Q. What experimental designs are used to study this compound in combination with pembrolizumab?
- Syngeneic tumor models : Implant RIPK1-dependent tumors (e.g., pancreatic) in immunocompetent mice and monitor tumor volume/immune cell infiltration .
- Immune profiling : Use flow cytometry or single-cell RNA-seq to quantify PD-1+ T cells and cytokine profiles post-treatment .
Q. How is in vivo efficacy of this compound assessed in preclinical oncology models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
